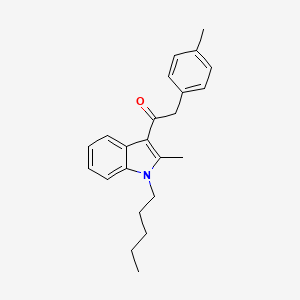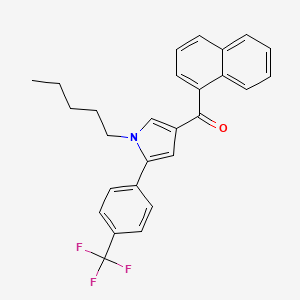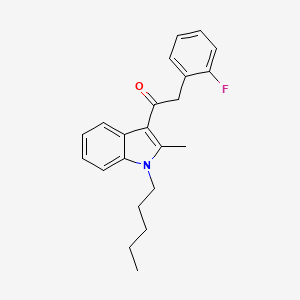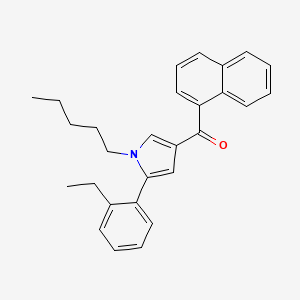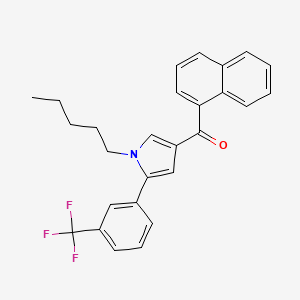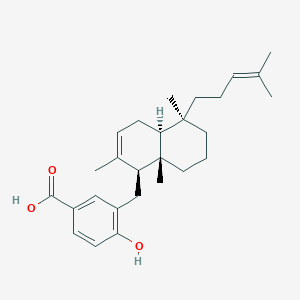
(5-(2-butylphenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an agonist of the cannabinoid receptors CB1 and CB2, with a slight selectivity for the CB1 receptor . This compound was first synthesized in 2006 by John W. Huffman and colleagues to study the nature of ligand binding to the CB1 receptor .
Preparation Methods
The synthesis of JWH-373 involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-pentylpyrrole and 2-butylphenyl.
Formation of Intermediate: These starting materials undergo a series of reactions to form the intermediate compound.
Final Product: The intermediate is then reacted with naphthalen-1-ylmethanone under specific conditions to yield JWH-373.
Chemical Reactions Analysis
JWH-373 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JWH-373 has several scientific research applications:
Chemistry: It is used to study the binding affinity and selectivity of synthetic cannabinoids to cannabinoid receptors.
Biology: It helps in understanding the role of cannabinoid receptors in various biological processes.
Medicine: It is used in research to explore potential therapeutic applications of synthetic cannabinoids, such as pain management and anti-inflammatory effects.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
Comparison with Similar Compounds
JWH-373 is similar to other synthetic cannabinoids, such as JWH-018 and JWH-073. it has a unique chemical structure that gives it a slight selectivity for the CB1 receptor over the CB2 receptor . This selectivity may result in different pharmacological effects compared to other synthetic cannabinoids.
Similar Compounds
- JWH-018
- JWH-073
- JWH-122
- JWH-210
JWH-373’s unique structure and selectivity make it a valuable compound for research into the endocannabinoid system and the development of new synthetic cannabinoids.
Properties
| 914458-37-0 | |
Molecular Formula |
C30H33NO |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
[5-(2-butylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C30H33NO/c1-3-5-11-20-31-22-25(21-29(31)27-18-10-8-15-24(27)13-6-4-2)30(32)28-19-12-16-23-14-7-9-17-26(23)28/h7-10,12,14-19,21-22H,3-6,11,13,20H2,1-2H3 |
InChI Key |
LDGBUSJKRUNXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2CCCC)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


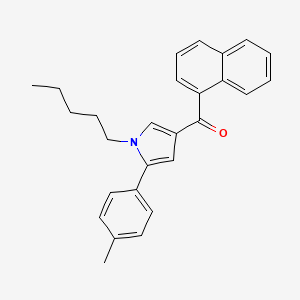
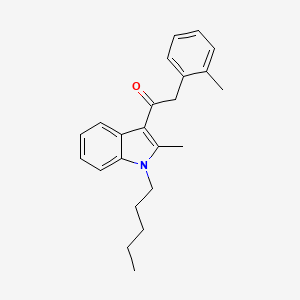
![(1R,3S)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849669.png)
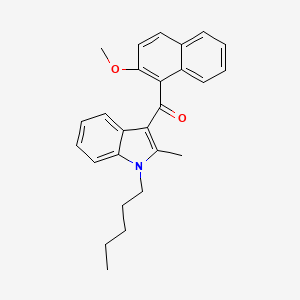
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849683.png)
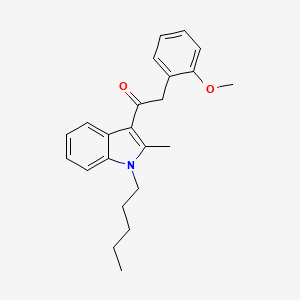
![(1R,3R)-3-[4-(2-methylbutan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849689.png)
